rac 2,4-O-Dimethylzearalenone

Description

Contextualization within Zearalenone (B1683625) Analog Research

Zearalenone (ZEA) and its naturally occurring metabolites, such as α-zearalenol (α-ZOL) and β-zearalenol (β-ZOL), are extensively studied due to their estrogenic activity. nih.gov The structural similarity of ZEA to the natural estrogen 17β-estradiol allows it to bind to estrogen receptors, leading to disruptions in the reproductive systems of various animal species. ingentaconnect.commdpi.com Research into zearalenone analogs aims to understand how modifications to the parent structure affect this biological activity. asm.org

rac 2,4-O-Dimethylzearalenone is a key compound in this field precisely because it is a synthetic analog with deliberately blocked functional groups. medchemexpress.commedchemexpress.com By comparing the effects of ZEA and its estrogenic metabolites with the effects of the dimethylated version, researchers can isolate the specific roles of the resorcinol (B1680541) hydroxyl groups in receptor binding and downstream biological pathways. This comparative approach is fundamental to structure-function relationship studies.

The estrogenic potency of zearalenone analogs varies significantly depending on their specific chemical structure. Studies have quantified this by comparing the relative estrogenicity of different derivatives to that of zearalenone itself. In these studies, this compound demonstrates markedly reduced estrogenic activity, highlighting its utility as a near-inactive control in experimental settings. ingentaconnect.com

Table 2: Relative Estrogenicity of Zearalenone and Selected Analogs

This interactive table compares the estrogenic activity of various zearalenone derivatives relative to zearalenone (assigned a value of 1.0). The data illustrates the significant impact of structural modifications.

| Compound | Relative Estrogenicity | Source |

| α-Zearalanol | 18.0 | ingentaconnect.com |

| α-Zearalenol | 3.8 | ingentaconnect.com |

| Zearalenone | 1.0 | ingentaconnect.com |

| β-Zearalenol | 0.4 | ingentaconnect.com |

| 2-O-Methyl-zearalenone | 0.2 | ingentaconnect.com |

| 2,4-O-Dimethylzearalenone | 0.2 | ingentaconnect.com |

Significance of Methylation in Zearalenone Structure-Function Studies

The biological activity of zearalenone is intrinsically linked to its phenolic hydroxyl groups at the C-2 and C-4 positions of the resorcinol ring. These groups are critical for the molecule's ability to mimic estradiol (B170435) and bind to estrogen receptors. ingentaconnect.com The methylation of these two hydroxyl groups in this compound effectively "blocks" them, preventing the hydrogen bonding interactions that are essential for receptor recognition and activation. medchemexpress.commedchemexpress.com

This specific structural change is the cornerstone of its significance in research. By using an analog where the key functional groups are rendered inactive, scientists can conduct studies to:

Delineate Estrogenic vs. Non-Estrogenic Effects: Compare the cellular responses to zearalenone (which has both estrogenic and other toxic effects) with those to this compound to distinguish which effects are dependent on estrogen receptor binding.

Investigate Metabolic Pathways: Use the dimethylated form as a stable substrate to study the enzymes involved in zearalenone metabolism without the confounding effects of estrogenic activity.

Probe Receptor Binding Sites: Employ the compound in competitive binding assays to better understand the structural requirements of the estrogen receptor's ligand-binding pocket.

In essence, the methylation transforms a potent mycoestrogen into a precise molecular probe. This allows for a more nuanced investigation into the complex toxicological and physiological impacts of zearalenone exposure, separating the effects mediated by the estrogen receptor from other potential mechanisms of toxicity. nih.govplos.org

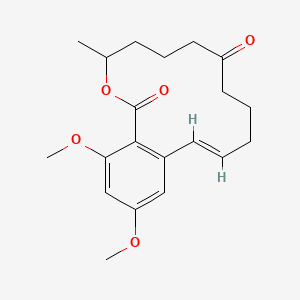

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H26O5 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

(12E)-16,18-dimethoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |

InChI |

InChI=1S/C20H26O5/c1-14-8-7-11-16(21)10-6-4-5-9-15-12-17(23-2)13-18(24-3)19(15)20(22)25-14/h5,9,12-14H,4,6-8,10-11H2,1-3H3/b9-5+ |

InChI Key |

MYILAUURZUNHGP-WEVVVXLNSA-N |

Isomeric SMILES |

CC1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)OC)OC)C(=O)O1 |

Canonical SMILES |

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OC)OC)C(=O)O1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization for Academic Investigation of Rac 2,4 O Dimethylzearalenone

Stereoselective Synthesis of rac 2,4-O-Dimethylzearalenone Isomers

Key synthetic strategies focus on controlling the stereochemistry at the chiral centers within the macrocyclic lactone structure. Methodologies often employ:

Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials, such as amino acids or sugars, to introduce the desired stereochemistry. ethz.ch

Asymmetric Catalysis : The use of chiral catalysts to direct the formation of one enantiomer over another is a powerful tool. ethz.ch For instance, asymmetric allylation or hydrogenation reactions can set key stereocenters early in the synthetic sequence. researchgate.net

Ring-Closing Metathesis (RCM) : RCM, often employing catalysts like Grubbs' catalyst, is a common and effective method for forming the large macrocyclic ring of zearalenone (B1683625) from a linear precursor. researchgate.net The stereochemistry of the final product is dependent on the stereocenters established in the linear precursor before the cyclization step.

Resolution : Racemic mixtures of intermediates or the final zearalenone product can be separated into individual enantiomers through techniques like chiral chromatography or enzymatic resolution. ethz.ch

Once the desired zearalenone isomer is synthesized, the final step is the dimethylation of the two hydroxyl groups at the C2 and C4 positions of the resorcinol (B1680541) ring. This is typically achieved through a standard Williamson ether synthesis, using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. While this methylation step itself does not typically introduce new stereocenters, its application to an enantiomerically pure zearalenone core yields the corresponding enantiomerically pure 2,4-O-Dimethylzearalenone isomer.

Isotopic Labeling Techniques for this compound (e.g., Deuteration for Analytical Standards)

Isotopically labeled analogs are indispensable for modern analytical chemistry, particularly for quantitative mass spectrometry and for tracing metabolic pathways. Deuterium-labeled standards are favored due to their chemical similarity to the analyte and their distinct mass, which allows for precise quantification.

The synthesis of deuterium-labeled this compound, specifically (rac)-2,4-O-Dimethylzearalenone-d6, has been reported. medchemexpress.eu This compound serves as a crucial internal standard for analytical applications. The "-d6" designation indicates that six hydrogen atoms have been replaced with deuterium (B1214612).

The most direct synthetic route involves the methylation of the parent rac-zearalenone using a deuterated methylating agent. The reaction would proceed as follows:

Reactants : Racemic zearalenone is reacted with a deuterated methyl source, such as d6-dimethyl sulfate ((CD₃)₂SO₄) or d3-methyl iodide (CD₃I), in the presence of a suitable base (e.g., potassium carbonate).

Process : The base deprotonates the two phenolic hydroxyl groups on the zearalenone resorcinol ring, creating nucleophilic phenoxide ions. These ions then attack the deuterated methylating agent in a nucleophilic substitution reaction, attaching two trideuteromethyl (-CD₃) groups to the oxygen atoms at the C2 and C4 positions.

This method is efficient for producing the desired labeled compound with a high degree of isotopic enrichment. nih.gov Alternative strategies for deuterium labeling can involve H-D exchange reactions catalyzed by metals like palladium under D₂O, although this is more commonly used for introducing deuterium at C-H bonds rather than forming O-CD₃ groups. mdpi.comoaepublish.com

| Compound Name | CAS Number | Labeling Position | Common Synthetic Precursor | Typical Labeling Reagent |

|---|---|---|---|---|

| (rac)-2,4-O-Dimethylzearalenone-d6 | 1246833-55-5 medchemexpress.eu | Methyl groups at C2-O and C4-O | rac-Zearalenone | d6-Dimethyl sulfate or d3-Methyl iodide |

The primary application of deuterium-labeled analogs like (rac)-2,4-O-Dimethylzearalenone-d6 is in quantitative analysis using isotope dilution mass spectrometry. isotope.com In this technique, a known amount of the labeled standard is added to a sample. The standard and the unlabeled analyte behave almost identically during sample extraction, cleanup, and chromatographic separation. By measuring the ratio of the mass spectrometric signals of the analyte to the labeled standard, the concentration of the unlabeled analyte in the original sample can be determined with high accuracy and precision.

Beyond quantitative analysis, labeled analogs are valuable for:

Metabolic Fate Studies : Labeled compounds can be introduced into biological systems (e.g., cell cultures or animal models) to trace their absorption, distribution, metabolism, and excretion (ADME). biorxiv.org By tracking the appearance of deuterated metabolites, researchers can identify the metabolic pathways and biotransformation products of this compound.

Mechanism of Action Studies : Isotope labeling can help in understanding receptor binding and enzyme inhibition. While the dimethylated form has reduced estrogenic activity, studying its interaction with cellular targets is important. Labeled analogs can confirm the identity of the molecule bound to a target protein in complex biological matrices. nih.gov

Strategies for Novel this compound Derivative Synthesis for Structure-Activity Relationship Exploration

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. nih.gov this compound is itself a key derivative of zearalenone, designed to probe the importance of the phenolic hydroxyl groups. Further derivatization allows for a more detailed exploration of the pharmacophore.

Strategies for synthesizing novel derivatives for SAR studies can target several regions of the molecule:

Modification of the Macrocyclic Ring :

Ring Size : The size of the lactone ring can be altered through different synthetic precursors for the ring-closing metathesis reaction.

Saturation : The double bond within the macrocycle can be reduced (hydrogenated) to create a saturated analog, which can provide insight into the role of ring conformation and rigidity.

Functional Group Introduction : New functional groups (e.g., hydroxyls, ketones, halogens) can be introduced at various positions on the aliphatic chain of the macrocycle.

Modification of the Aromatic Ring :

Beyond the existing dimethylation, additional substituents could be added to the aromatic ring. However, this is synthetically more challenging and may require the total synthesis of a modified resorcinol precursor.

Modification of the Methyl Ethers :

The methyl groups could be replaced with larger alkyl groups (e.g., ethyl, propyl) or functionalized chains to investigate the steric and electronic requirements at the C2 and C4 positions.

The synthesis of these novel derivatives often involves multi-step reaction sequences. nih.govddtjournal.com Each new compound is then tested in biological assays (e.g., receptor binding assays, cell proliferation assays) to measure its activity. By comparing the activity of the derivatives to the parent compound, researchers can build a comprehensive SAR model, which clarifies the chemical features essential for biological effect. mdpi.com

Molecular and Cellular Mechanisms of Action of Rac 2,4 O Dimethylzearalenone

Interaction with Estrogen Receptor Subtypes

The primary mechanism of action for zearalenone (B1683625) and its derivatives involves their interaction with estrogen receptors (ERs), primarily ERα and ERβ. These receptors are ligand-activated transcription factors that regulate gene expression.

Binding Kinetics and Thermodynamics of rac 2,4-O-Dimethylzearalenone with Estrogen Receptors

Specific binding kinetics (association and dissociation rates) and thermodynamic data (changes in enthalpy, entropy, and Gibbs free energy) for the interaction of this compound with ERα and ERβ are not available in the current body of scientific literature. However, studies on other estrogenic compounds show that ligand binding to estrogen receptors can stabilize the receptor dimer. For instance, estrogen antagonists have been shown to provide greater kinetic stabilization of ER dimers than agonists. nih.gov The affinity and stability of these dimers are crucial for their function as transcription factors. nih.gov

Conformational Changes Induced by this compound Binding

Upon ligand binding, the estrogen receptor undergoes a conformational change that is critical for its subsequent interactions with co-regulator proteins and DNA. frontiersin.orgembopress.org The binding of an agonist, such as estradiol (B170435), typically induces a conformation that allows for the recruitment of co-activators, leading to gene transcription. frontiersin.orgkup.at Conversely, antagonists induce a different conformation that may prevent co-activator binding or recruit co-repressors. embopress.orgkup.at

The specific conformational changes induced by this compound have not been experimentally determined. However, it is known that the structure of the ligand dictates the resulting conformation of the receptor's ligand-binding domain (LBD). embopress.org For example, the anti-estrogen 4-hydroxytamoxifen (B85900) induces a decrease in the surface hydrophobicity of the ER's steroid binding domain, an effect that is independent of heat-induced conformational changes. nih.gov The bulky side chains of some antagonists can physically prevent the proper alignment of key structural elements of the receptor, such as helix 12, which is necessary for transcriptional activation. embopress.org

Modulation of Gene Expression and Cellular Signaling Pathways

The interaction of a ligand with an estrogen receptor ultimately leads to changes in gene expression and the modulation of various cellular signaling pathways.

Transcriptomic Profiling in Response to this compound Exposure

There are no specific transcriptomic profiling studies available for this compound at this time. Transcriptomic analyses, such as RNA sequencing, are powerful tools for identifying differentially expressed genes in response to a particular compound and can provide a global view of the cellular response. frontiersin.orgelifesciences.orgnih.govmdpi.com Such studies have been used to understand the effects of other compounds on gene expression in various contexts, including cancer and cellular stress responses. nih.govmdpi.com

Epigenetic Modifications Influenced by this compound

The influence of this compound on epigenetic modifications, such as DNA methylation and histone modifications, has not been documented. Epigenetic changes can play a significant role in the long-term effects of endocrine disruptors. Research on other substances has shown that epigenetic modifications can affect gene expression and genome stability. nih.gov

Cellular Processes Affected by this compound (Mechanistic Focus)

While direct studies on the cellular processes affected by this compound are lacking, the known estrogenic activity of its parent compound, zearalenone, suggests that it could influence a range of estrogen-dependent cellular processes. These may include cell proliferation, apoptosis, and differentiation in estrogen-responsive tissues. The specific effects would be contingent on its binding affinity for ER subtypes and the particular conformational changes it induces, which would, in turn, determine the downstream gene expression profile. For example, some estrogen receptor ligands can promote hormone-independent transcription and cell proliferation in breast cancer cells by enhancing dimer stability. cloudfront.net

Cell Proliferation and Differentiation Studies (Mechanistic Focus)

Limited direct research has been published on the specific molecular mechanisms of this compound concerning cell proliferation and differentiation. However, its structural relationship to the well-studied mycotoxin zearalenone (ZEA) provides a basis for predicting its potential biological activity. ZEA and its derivatives are known to exert influence on cellular processes primarily through their interaction with estrogen receptors. bohrium.com

The parent compound, zearalenone, and its metabolites can competitively bind to estrogen receptors, mimicking the effect of endogenous estrogens. bohrium.commdpi.com This interaction is a key mechanism driving cellular responses, including proliferation. The methylation of the two hydroxyl groups on the resorcinol (B1680541) ring in this compound is significant. These hydroxyl groups are considered crucial for the estrogenic activity of zearalenone and its other metabolites. Blocking these groups, as in the case of this compound, may alter its binding affinity for estrogen receptors and, consequently, its impact on cell proliferation. medchemexpress.commedchemexpress.com

Studies on related zearalenone derivatives have shown that modifications to the molecule can significantly affect their biological effects. For instance, some derivatives exhibit weaker estrogenic activity compared to the parent compound, while others may have altered or even antagonistic properties. nih.gov It is plausible that this compound could act as a selective estrogen receptor modulator (SERM), with tissue-specific agonist or antagonist effects. Phytoestrogens, which are structurally similar to zearalenone, can exhibit such dual activities, promoting proliferation in some cell types while inhibiting it in others. ebsco.com

The Ras-related C3 botulinum toxin substrate 2 (RAC2) has been shown to promote the abnormal proliferation of quiescent cells through the MAL-SRF pathway, leading to enhanced JUNB expression. nih.gov While a direct link to this compound has not been established, this highlights a potential pathway through which related compounds could influence cell cycle re-entry and proliferation.

Further research is necessary to elucidate the precise mechanisms by which this compound influences cell proliferation and differentiation and to determine its specific interactions with estrogen receptors and other cellular signaling pathways.

Impact on Apoptosis and Autophagy Pathways (Mechanistic Focus)

There is currently a lack of specific studies investigating the direct impact of this compound on apoptosis and autophagy pathways. However, the known effects of the parent compound, zearalenone (ZEA), and the general interplay between these two cellular processes provide a framework for potential mechanisms of action.

ZEA has been shown to induce both apoptosis and oxidative stress at high concentrations, which can lead to cellular damage. mdpi.com The toxic mechanisms of ZEA often involve blocking cellular autophagy, which can, in turn, trigger or enhance apoptosis. mdpi.com Autophagy is a cellular self-degradation process that removes damaged organelles and proteins to maintain homeostasis. cellsignal.com Under certain conditions, it acts as a pro-survival mechanism, but excessive or dysregulated autophagy can lead to cell death. cellsignal.com

The relationship between autophagy and apoptosis is complex, with significant crosstalk between their signaling pathways. cellsignal.comcusabio.commdpi.com Several key proteins are involved in regulating both processes. For example, the Bcl-2 protein family, known for its role in apoptosis, can also inhibit autophagy by binding to Beclin-1, a key autophagy-related protein. cellsignal.com Conversely, some autophagy-related proteins (ATGs), such as ATG5 and ATG12, have been shown to have pro-apoptotic functions under certain stimuli. cusabio.com

Given that ZEA can disrupt these pathways, it is conceivable that this compound may also modulate apoptosis and autophagy. The modification of the hydroxyl groups in this compound could alter its interaction with cellular targets, potentially leading to a different profile of activity compared to ZEA. For instance, some compounds can induce the accumulation of reactive oxygen species (ROS) and activate autophagy. medchemexpress.com Oxidative stress is a known trigger for both apoptosis and autophagy, and it is a key part of the toxic mechanism of ZEA. mdpi.com

The inhibition of autophagy is being explored as a strategy to overcome resistance to cancer therapies, as autophagy can promote the survival of cancer cells under stress. frontiersin.org Therefore, understanding how compounds like this compound affect this process is of significant interest. Future mechanistic studies are needed to determine if and how this compound influences the delicate balance between autophagy and apoptosis and to identify its specific molecular targets within these pathways.

Metabolic Pathways and Biotransformation of Rac 2,4 O Dimethylzearalenone in Biological Systems

Hydrolysis Pathways and Resulting Metabolites

A primary metabolic pathway for zearalenone (B1683625) and its derivatives involves the hydrolysis of the macrocyclic lactone ring. nih.govmdpi.com This reaction is catalyzed by hydrolases, specifically lactonases or carboxylesterases, which cleave the ester bond. mdpi.comgoogle.comacs.org In the case of rac 2,4-O-Dimethylzearalenone, hydrolysis would lead to the opening of the lactone ring, forming a more polar, open-chain carboxylic acid metabolite. This process is considered a detoxification step as it significantly reduces the estrogenic activity of the parent compound. nih.govresearchgate.net

The primary metabolite resulting from this pathway would be the hydrolyzed form of this compound. Further spontaneous decarboxylation of this hydrolyzed intermediate can also occur, leading to a decarboxylated hydrolyzed metabolite. nih.govresearchgate.net

Table 1: Potential Hydrolysis Metabolites of this compound

| Parent Compound | Hydrolytic Enzyme | Resulting Metabolite(s) |

| This compound | Lactonase/Carboxylesterase | Hydrolyzed this compound |

| Hydrolyzed this compound | (Spontaneous) | Decarboxylated Hydrolyzed this compound |

Oxidative Biotransformation Mechanisms

Oxidative metabolism, primarily mediated by cytochrome P450 (CYP450) enzymes, is a crucial Phase I pathway for zearalenone. nih.govresearchgate.netmdpi.com This involves the introduction of hydroxyl groups at various positions on the molecule. For zearalenone, hydroxylation occurs on both the aromatic ring and the aliphatic macrocyclic ring. researchgate.netnih.gov

Given that the C-2 and C-4 phenolic hydroxyl groups are methylated in this compound, aromatic hydroxylation at these positions is blocked. However, oxidative metabolism is still highly probable at other sites. The aliphatic part of the macrocyclic ring presents several carbon atoms that are susceptible to hydroxylation by CYP450 enzymes. nih.gov Studies on zearalenone have identified multiple monohydroxylated metabolites. nih.govnih.gov It is therefore anticipated that this compound would undergo similar oxidative reactions on its macrocyclic ring.

The specific isoforms of cytochrome P450 involved in zearalenone metabolism include CYP1A2, CYP2C9, and CYP3A4, which are known to catalyze the formation of hydroxylated metabolites. researchgate.netmdpi.comresearchgate.net These enzymes are primarily located in the liver but are also present in other tissues like the intestine. nih.govmdpi.com

Table 2: Potential Oxidative Metabolites of this compound

| Parent Compound | Key Enzymatic System | Potential Oxidative Metabolites |

| This compound | Cytochrome P450 (e.g., CYP1A2, CYP3A4) | Monohydroxylated this compound (at various positions on the macrocyclic ring) |

Conjugation Reactions (e.g., Glucuronidation, Sulfation) and Excretion Pathways

Conjugation reactions represent the main Phase II metabolic pathway, significantly increasing the water solubility of xenobiotics and their metabolites, thereby facilitating their excretion via urine and feces. mdpi.complos.org The most common conjugation reactions for zearalenone and its metabolites are glucuronidation and sulfation. mdpi.comnih.govnih.gov

Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety to a hydroxyl group. nih.govnih.gov For zearalenone, glucuronidation predominantly occurs at the C-14 phenolic hydroxyl group. nih.govnih.gov In this compound, the phenolic hydroxyl groups are blocked by methylation, making them unavailable for direct conjugation. However, the hydroxylated metabolites formed during Phase I oxidative biotransformation can serve as substrates for glucuronidation. nih.gov The newly introduced hydroxyl groups on the macrocyclic ring would be potential sites for the attachment of glucuronic acid. Key human UGT isoforms involved in the glucuronidation of zearalenone metabolites include UGT1A1, UGT1A3, UGT1A8, and UGT2B7. nih.gov

Sulfation, catalyzed by sulfotransferases (SULTs), is another important conjugation pathway where a sulfonate group is added to a hydroxyl group. researchgate.netasm.org Similar to glucuronidation, the methylated phenolic groups of this compound prevent direct sulfation. Therefore, sulfation would likely occur on the hydroxyl groups introduced during Phase I metabolism. researchgate.net

Once conjugated, these water-soluble metabolites are readily excreted from the body. mdpi.com

Table 3: Potential Conjugated Metabolites of this compound

| Phase I Metabolite | Conjugation Reaction | Key Enzymatic System | Resulting Conjugate |

| Hydroxylated this compound | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Hydroxylated this compound-glucuronide |

| Hydroxylated this compound | Sulfation | Sulfotransferases (SULTs) | Hydroxylated this compound-sulfate |

Enzymatic Systems Involved in this compound Metabolism

The biotransformation of this compound is orchestrated by a variety of enzymatic systems primarily located in the liver and intestines. nih.govmdpi.com Based on the metabolism of the parent compound zearalenone, the following enzyme families are predicted to be involved:

Carboxylesterases/Lactonases: These enzymes are responsible for the initial hydrolytic cleavage of the lactone ring, a critical step in the detoxification of this class of compounds. nih.govmdpi.comacs.org The enzyme zearalenone-lactonase (Zhd101p) is a specific example that hydrolyzes the ester bond of zearalenone. nih.gov

Cytochrome P450 (CYP450) Monooxygenases: This superfamily of enzymes, particularly isoforms like CYP1A2, CYP2C9, and CYP3A4, catalyzes the oxidative hydroxylation of the molecule, creating more polar metabolites. researchgate.netmdpi.comresearchgate.net

UDP-Glucuronosyltransferases (UGTs): These Phase II enzymes, including UGT1A1, UGT1A3, UGT1A8, and UGT2B7, conjugate glucuronic acid to the hydroxylated metabolites, preparing them for excretion. nih.govnih.gov

Sulfotransferases (SULTs): This family of enzymes catalyzes the sulfation of hydroxylated metabolites, providing an alternative pathway for increasing their water solubility and facilitating their elimination. researchgate.netnih.govmdpi.com

Table 4: Key Enzymatic Systems in the Metabolism of this compound

| Metabolic Pathway | Enzyme Family | Specific Isoforms (based on ZEN metabolism) | Cellular Location |

| Hydrolysis | Carboxylesterases/Lactonases | e.g., Zhd101p | Liver, Intestines |

| Oxidation | Cytochrome P450 | CYP1A2, CYP2C9, CYP3A4 | Liver, Intestines |

| Glucuronidation | UDP-Glucuronosyltransferases | UGT1A1, UGT1A3, UGT1A8, UGT2B7 | Liver, Intestines |

| Sulfation | Sulfotransferases | Various SULT isoforms | Liver, Intestines |

Advanced Analytical Methodologies for Detection and Quantification of Rac 2,4 O Dimethylzearalenone in Research Matrices

Chromatographic Techniques (e.g., HPLC-MS, GC-MS) for rac 2,4-O-Dimethylzearalenone

Chromatographic methods coupled with mass spectrometry are the cornerstone for the analysis of this compound. The choice between liquid chromatography (LC) and gas chromatography (GC) is often dictated by the volatility and thermal stability of the analyte and the complexity of the sample matrix.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a preferred method for the analysis of zearalenone (B1683625) and its derivatives due to its high sensitivity and selectivity. perkinelmer.com This technique allows for the direct analysis of this compound in liquid extracts with minimal sample preparation. The use of a stable isotope-labeled internal standard, such as (rac)-2,4-O-Dimethylzearalenone-d6, is crucial for accurate quantification by compensating for matrix effects and variations during sample processing. mdpi.comnih.govmdpi.com

Gas chromatography-mass spectrometry (GC-MS) offers an alternative with high chromatographic resolution. mdpi.com However, due to the low volatility of this compound, a derivatization step is necessary to convert the molecule into a more volatile form, typically through silylation. mdpi.comresearchgate.netpjoes.com This additional step can introduce variability but is a well-established procedure for the analysis of mycotoxins. nih.gov

Method Development and Validation for Trace Analysis

The development of robust analytical methods for trace-level quantification of this compound requires careful optimization and validation of several parameters. The validation process ensures that the method is reliable, reproducible, and fit for its intended purpose. researchgate.netacs.org

Key validation parameters include:

Linearity: Establishing a linear relationship between the concentration of the analyte and the instrument response over a defined range. For zearalenone and its derivatives, linear ranges are typically established from low µg/kg to several hundred µg/kg. mdpi.commdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified. For zearalenone analogues, LODs and LOQs in the low µg/kg range are achievable with modern instrumentation. mdpi.comnih.govnih.gov

Accuracy and Precision: Accuracy is assessed through recovery studies by spiking blank matrices with known amounts of the analyte. Recoveries for zearalenone derivatives are generally expected to be within 70-120%. mdpi.comnih.govnih.gov Precision, measured as the relative standard deviation (RSD), should be within acceptable limits, typically below 15-20%. mdpi.comnih.govnih.gov

Specificity: Ensuring that the method can unequivocally identify and quantify this compound in the presence of other structurally related compounds or matrix components.

The following table illustrates typical performance characteristics for the analysis of zearalenone and its derivatives, which would be analogous to a validated method for this compound.

Illustrative Method Validation Parameters for Zearalenone Analogues

| Parameter | Technique | Typical Value/Range | Reference |

|---|---|---|---|

| Linearity (R²) | LC-MS/MS | >0.99 | nih.gov |

| LOD | LC-MS/MS | 0.5 - 1 ng/g | nih.gov |

| LOQ | LC-MS/MS | 1 - 2 ng/g | nih.gov |

| Recovery | LC-MS/MS | 70 - 110% | nih.gov |

| Precision (RSD) | LC-MS/MS | <15% | nih.gov |

| Linearity (R²) | GC-MS | >0.99 | mdpi.com |

| LOD | GC-MS | <1.5 µg/kg | mdpi.com |

| LOQ | GC-MS | <5.0 µg/kg | mdpi.com |

| Recovery | GC-MS | 89.6 - 112.3% | mdpi.com |

| Precision (RSD) | GC-MS | <12.6% | mdpi.com |

Application in Biological Sample Analysis

The analysis of this compound in biological samples such as tissue and fluid extracts is essential for in vitro and in vivo research studies. These matrices are complex and often require extensive sample preparation to remove interfering substances. researchgate.net

Sample preparation typically involves:

Extraction: The compound is first extracted from the biological matrix using an organic solvent, commonly a mixture of acetonitrile (B52724) and water. mdpi.comresearchgate.net

Cleanup: The crude extract is then purified to remove lipids, proteins, and other components that could interfere with the analysis. Immunoaffinity columns (IACs) are highly effective for selectively isolating zearalenone and its derivatives. mdpi.comresearchgate.netjfda-online.com Solid-phase extraction (SPE) is another widely used cleanup technique. researchgate.net

Concentration and Reconstitution: The purified extract is evaporated to dryness and reconstituted in a solvent compatible with the chromatographic system.

LC-MS/MS is particularly well-suited for the analysis of biological samples due to its robustness in handling complex matrices. nih.govresearchgate.net Studies on zearalenone and its metabolites have demonstrated their successful quantification in various biological fluids and tissues, including urine, blood serum, milk, and liver. researchgate.netekt.grmdpi.comnih.gov The methodologies developed in these studies provide a strong foundation for the analysis of this compound in similar research contexts.

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopic techniques are invaluable for the structural confirmation of this compound and can also be applied for quantification.

Mass Spectrometry (MS) , particularly tandem mass spectrometry (MS/MS), is a powerful tool for structural elucidation. By analyzing the fragmentation patterns of the protonated or deprotonated molecule, specific structural features can be identified. researchgate.net For this compound, the presence of the two methyl groups on the resorcinol (B1680541) ring would result in a characteristic mass shift and fragmentation pattern compared to the parent zearalenone molecule. asm.orgasm.org

Raman and Fourier-Transform Infrared (FTIR) Spectroscopy can provide information about the vibrational modes of the molecule, offering a fingerprint for its identification. researchgate.net The methylation of the hydroxyl groups in this compound would lead to the disappearance of the characteristic O-H stretching vibrations and the appearance of C-O stretching and C-H vibrations associated with the methoxy (B1213986) groups. kobe-u.ac.jp While not typically used for trace quantification in complex matrices, these techniques are excellent for characterizing the pure compound.

A study on zearalenone and its derivatives using Raman spectroscopy identified specific spectral regions corresponding to different functional groups, which could be used to differentiate between the analogues. researchgate.net A similar approach could be applied to distinguish this compound from other related compounds.

Immunoassays and Biosensor Development for High-Throughput Screening of this compound

Immunoassays and biosensors offer a rapid and cost-effective approach for the high-throughput screening of large numbers of samples for the presence of this compound. These methods are based on the specific binding of an antibody to the target analyte.

Enzyme-Linked Immunosorbent Assays (ELISAs) are a common immunoassay format for mycotoxin analysis. ekt.grr-biopharm.com A competitive ELISA could be developed for this compound where the target compound in the sample competes with a labeled form of the compound for a limited number of antibody binding sites. The degree of cross-reactivity of the antibody with the parent compound zearalenone and other derivatives would be a critical factor in the assay's specificity. researchgate.net

Fluorescence Polarization Immunoassays (FPIAs) represent another homogenous immunoassay format that does not require separation steps, making them even faster for screening purposes. researchgate.net The development of an FPIA for this compound would involve synthesizing a fluorescently labeled tracer of the compound.

The development of antibodies for these assays would likely involve using this compound or a closely related hapten conjugated to a carrier protein to elicit an immune response. The resulting antibodies would then need to be characterized for their affinity and specificity for the target analyte. While specific immunoassays for this compound are not yet described in the literature, the extensive research on immunoassays for zearalenone provides a clear roadmap for their development. nih.gov

Structure Activity Relationship Sar and Structural Analogue Studies of Rac 2,4 O Dimethylzearalenone

Influence of Methylation at 2,4-O Positions on Biological Activity

The biological activity of zearalenone (B1683625) and its analogues is intrinsically linked to their molecular structure, particularly the phenolic hydroxyl groups at the C-2 and C-4 positions of the resorcylic acid lactone core. These hydroxyl groups are critical functional groups that participate in binding to target receptors, most notably the human estrogen receptor alpha (hERα). rsc.org

Methylation, the substitution of the hydrogen atom in a hydroxyl group with a methyl group (CH₃), at these 2,4-O positions, as seen in rac 2,4-O-Dimethylzearalenone, is predicted to significantly alter its biological activity. The presence of the hydroxyl groups is crucial for forming hydrogen bonds with amino acid residues within the ligand-binding pocket of the estrogen receptor. rsc.org These hydrogen-bonding interactions are a dominant force in stabilizing the ligand-receptor complex and are essential for eliciting an estrogenic response. rsc.orgrsc.org

By replacing the hydroxyl groups with methoxy (B1213986) groups (O-CH₃), the capacity for hydrogen bond donation is eliminated. This structural modification is expected to drastically reduce the binding affinity of the molecule for the estrogen receptor, and consequently, lead to a substantial decrease or complete loss of its estrogenic activity. Structure-activity relationship analyses of zearalenone and its derivatives consistently highlight the two hydroxyl groups on the aromatic ring as critical for receptor binding and subsequent biological effects. rsc.org Therefore, the methylation at these sites in this compound serves as a key example of how targeted structural changes can modulate the bioactivity of a mycotoxin.

Comparative Estrogenic Potency of this compound versus Zearalenone and Other Derivatives

The estrogenic potency of zearalenone derivatives is highly variable and dependent on their specific structural features. Zearalenone (ZEN) itself is a potent mycoestrogen, but its metabolites can exhibit even greater or lesser activity. creative-diagnostics.comnih.gov The primary metabolites, α-zearalenol (α-ZOL) and β-zearalenol (β-ZOL), are formed by the reduction of the C-6' keto group of ZEN.

Below is an interactive data table summarizing the relative estrogenic potencies of key zearalenone derivatives, with the predicted potency for this compound included for comparative purposes based on SAR principles.

| Compound Name | Structure | Relative Estrogenic Potency |

| Zearalenone (ZEN) | Parent compound with keto group at C-6' and hydroxyl groups at C-2 and C-4. | High |

| α-Zearalenol (α-ZOL) | Metabolite with an alpha-hydroxyl group at C-6'. | Higher than ZEN creative-diagnostics.comopenagrar.de |

| β-Zearalenol (β-ZOL) | Metabolite with a beta-hydroxyl group at C-6'. | Lower than ZEN creative-diagnostics.comopenagrar.de |

| Zearalanone (ZAN) | Derivative with a reduced C1'-C2' double bond. | Similar to ZEN rsc.org |

| This compound | Synthetic derivative with methoxy groups at C-2 and C-4. | Predicted to be very low to negligible |

Computational Modeling and Molecular Docking Studies of this compound-Receptor Interactions

Computational modeling and molecular docking are powerful tools for investigating the interactions between a ligand, such as a zearalenone derivative, and its biological target, like the estrogen receptor. openagrar.detandfonline.com These studies simulate the binding process at a molecular level, helping to elucidate the structural basis for the observed biological activity. rsc.orgrsc.org

Molecular docking studies performed on zearalenone and its natural derivatives have revealed that their binding to the human estrogen receptor alpha ligand-binding domain (hERα-LBD) is stabilized by a combination of hydrophobic interactions and hydrogen bonds. rsc.orgrsc.org From a structural standpoint, these compounds orient themselves within the binding pocket in a manner similar to the endogenous estrogen, 17β-estradiol. rsc.org The key hydrogen bonds are formed between the phenolic hydroxyl groups of the zearalenone molecule and specific amino acid residues in the receptor, such as Glu353 and Arg394, which are crucial for anchoring the ligand and activating the receptor.

For this compound, a computational docking simulation would predict a significantly altered binding mode and a lower binding affinity compared to zearalenone. The replacement of the hydroxyl groups with bulkier and non-hydrogen-bonding methoxy groups would introduce steric hindrance and eliminate the possibility of forming the critical hydrogen bonds that stabilize the complex. While the hydrophobic interactions with the receptor pocket might still occur, the loss of the strong, directional hydrogen bonds would likely result in a much weaker and less stable interaction. This weakened interaction would translate to a lower binding energy, which is consistent with a predicted loss of estrogenic activity. rsc.org

Therefore, computational models would support the hypothesis derived from SAR studies: the methylation at the 2,4-O positions fundamentally disrupts the key molecular interactions necessary for high-affinity binding to the estrogen receptor, thereby inactivating the molecule as an estrogenic agent.

Investigations into the Environmental Presence and Degradation of Rac 2,4 O Dimethylzearalenone

Occurrence and Distribution in Agricultural and Food Matrices (Detection Methodology Focus)

Zearalenone (B1683625) (ZEN) is a potent estrogenic mycotoxin produced by various Fusarium species. wikipedia.org It is a frequent contaminant of several cereal crops worldwide, including maize, barley, oats, wheat, rice, and sorghum. wikipedia.orgnih.gov The presence of ZEN is not limited to raw agricultural commodities; it can also be found in processed products such as flour, bread, malt, and animal feed. nih.gov The formation of ZEN can occur both before harvesting and during storage if conditions are favorable, with its production stimulated by warm climates and high humidity. wikipedia.orgnih.gov Due to its chemical stability, ZEN is resistant to degradation during milling and heating processes. nih.gov

The detection and quantification of ZEN and its derivatives in these complex matrices require sophisticated analytical methods. Research has focused on developing reliable techniques capable of identifying these compounds at low concentrations.

Sample Preparation and Cleanup: A crucial first step in analysis is the extraction and purification of the target compounds from the sample matrix. Immunoaffinity columns (IAC) are widely used for the cleanup of ZEN and its derivatives from feed samples. This technique utilizes specific antibodies to bind the toxins, separating them from interfering matrix components and ensuring a cleaner extract for subsequent analysis. nih.govresearchgate.net

Chromatographic and Spectrometric Detection: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common techniques for the quantitative analysis of ZEN and its derivatives. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This method provides high sensitivity and specificity. For the analysis of polar compounds like ZEN, a derivatization step, such as silane (B1218182) derivatization, is required to make them volatile for GC analysis. nih.govnih.gov Isotope dilution, using an internal standard like ¹³C-zearalenone, can be employed to correct for matrix effects and improve accuracy. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly effective for determining ZEN and its metabolites without the need for derivatization, though it is often associated with higher equipment costs. nih.gov

These methods have been successfully applied to determine ZEN and five of its key derivatives (zearalanone, α-zearalanol, β-zearalanol, α-zearalenol, and β-zearalenol) in various feed matrices. nih.govresearchgate.netnih.gov

| Analytical Technique | Key Features | Sample Matrices | Limits of Detection (LOD) / Quantification (LOQ) |

|---|---|---|---|

| GC-MS with Immunoaffinity Column Cleanup | Requires silane derivatization; uses isotope dilution for matrix correction. nih.govnih.gov | Animal Feed nih.govresearchgate.net | LODs < 1.5 µg/kg; LOQs < 5.0 µg/kg nih.govresearchgate.net |

| LC-MS/MS | Does not require derivatization; high performance for quantitative analysis. nih.gov | Cereals, Feed nih.govdntb.gov.ua | Enables detection at low concentration levels. nih.gov |

| HPLC with Fluorescence Detection | A widely used chromatographic technique for quantitative analysis. nih.govdntb.gov.ua | Cereals, Swine Feed dntb.gov.ua | Provides sensitive detection. dntb.gov.ua |

Bioremediation and Biodegradation Studies of rac 2,4-O-Dimethylzearalenone

While direct studies on the bioremediation of this compound are not available, extensive research into the biodegradation of the parent compound, ZEN, offers significant insights. Biological degradation is considered a promising approach for detoxifying contaminated food and feed because it is highly specific, effective under mild conditions, and environmentally friendly. nih.govmycotoxinsite.com The process utilizes microorganisms such as bacteria, yeasts, and fungi, or their isolated enzymes, to break down the toxin into less harmful or non-toxic products. nih.govpeerj.com

A variety of microorganisms have been identified for their ability to degrade ZEN:

Aeromicrobium sp.: An isolate from an environment contaminated with industrial organic residue was shown to degrade 99.5% of a 2 ppm ZEN solution within three hours under aerobic conditions. mycotoxinsite.com The final metabolite was identified as hydrolyzed zearalenone, which is significantly less estrogenic than ZEN. mycotoxinsite.com

Lactobacillus strains: As common probiotics, these bacteria are considered safe for use in the food industry and have shown potential in degrading ZEN in fermented food products. peerj.com

Saccharomyces cerevisiae: Strains of this yeast, often used in baking and brewing, have been investigated for their ability to decontaminate ZEN. sciopen.com

Clonostachys sp.: A fungal strain of this genus has been shown to biotransform ZEN into a non-estrogenic compound. sciopen.com

The degradation process can occur through direct adsorption of the toxin by the microorganism or through enzymatic action that transforms the chemical structure of ZEN. nih.govresearchgate.net Enzymes like laccases and peroxidases secreted by fungi have been shown to effectively degrade ZEN. sciopen.com

| Microorganism Type | Specific Strain/Genus | Degradation Finding |

|---|---|---|

| Bacteria | Aeromicrobium sp. | Degraded 99.5% of 2 ppm ZEN in 3 hours; produces hydrolyzed zearalenone. mycotoxinsite.com |

| Bacteria | Lactobacillus strains | Show potential for degrading ZEN in fermented food products. peerj.com |

| Yeast | Saccharomyces cerevisiae | Investigated for ZEN decontamination in bovine forage. sciopen.com |

| Fungi | Clonostachys sp. | Biotransforms ZEN into a non-estrogenic compound. sciopen.com |

Environmental Fate and Transport Modeling of this compound

Specific environmental fate and transport models for this compound have not been developed. However, the behavior of the parent compound ZEN in the environment has been studied, providing a basis for understanding how its derivatives might behave. ZEN is chemically stable, particularly to heat, and is not easily soluble in water. wikipedia.orgnih.gov

The primary route for ZEN entering the wider environment is through its presence in contaminated crops. researchgate.net Studies have confirmed that mycotoxins can be transported from agricultural fields into aquatic systems. ZEA has been detected in surface waters, drainage ditches, and wells near agricultural areas, with concentrations often peaking in the post-harvest season. researchgate.net This indicates that rainwater runoff through contaminated soil is a significant transport mechanism. researchgate.net

In terms of modeling, the focus has been on the compound's behavior within biological systems, which is a form of transport modeling. Physiologically-Based Toxicokinetic (PBTK) models have been developed for ZEN and its primary metabolites (including α-zearalenol and β-zearalenol) in both rats and humans. rutgers.edunih.gov These complex models simulate the absorption, distribution, metabolism, and excretion of the compounds throughout the body. rutgers.edu They account for metabolic pathways in the gut and liver, such as the formation of glucuronide conjugates, and model urinary and fecal excretion routes. nih.govresearchgate.net By linking dietary exposure estimates to predicted biomarker concentrations in blood or urine, PBTK models serve as a sophisticated tool for assessing the internal fate and transport of these mycotoxins following ingestion. rutgers.edu

Based on a comprehensive search of available scientific literature, there is a significant lack of published research on the specific biological activities of the chemical compound This compound within the requested in vitro and ex vivo models.

The existing research primarily focuses on the parent compound, zearalenone (ZEA), and its major metabolites, such as α-zearalenol and β-zearalenol. While numerous studies detail the effects of these compounds in cell lines, primary cell cultures, and other models, similar data for this compound could not be located.

Information available for this compound is largely confined to its chemical synthesis, where it is often described as a derivative or intermediate in the synthesis of zearalenone. Chemical supplier information notes that it is a zearalenone analog with blocked resorcinol (B1680541) hydroxyl (OH) groups. This structural modification is critical, as the phenolic hydroxyl groups on the parent compound zearalenone are essential for its binding to estrogen receptors and subsequent biological activity. The methylation of these groups in this compound would be expected to significantly alter or eliminate its estrogenic effects.

Due to the absence of specific studies on this compound concerning receptor binding, gene expression, or its effects in primary cell and organotypic culture models, it is not possible to generate the thorough, informative, and scientifically detailed article as requested in the outline. The creation of such content, including data tables and detailed research findings, would require speculative information that cannot be substantiated by the available scientific evidence.

Therefore, the requested article cannot be provided.

Future Research Directions and Translational Perspectives for Rac 2,4 O Dimethylzearalenone

Unexplored Biological Targets and Pathways

The primary biological targets of zearalenone (B1683625) are the classical estrogen receptors (ERα and ERβ), to which it binds competitively, mimicking the action of 17-β-estradiol and leading to endocrine disruption. mdpi.commdpi.comnih.gov The dimethylation in rac 2,4-O-Dimethylzearalenone blocks the phenolic hydroxyl groups crucial for estrogen receptor binding. This structural modification suggests that this compound may have a significantly different or weaker interaction with classical estrogen receptors, prompting an investigation into other potential biological targets.

Future research should focus on identifying novel interacting proteins and signaling pathways that may be modulated by this compound. Given the known effects of zearalenone on various cellular processes, potential unexplored targets for its dimethylated derivative could include:

Non-classical Estrogen Receptors: The G protein-coupled estrogen receptor (GPER) is a non-classical estrogen receptor that mediates rapid, non-genomic signaling. mdpi.com Investigating the binding affinity and functional effects of this compound on GPER could reveal alternative mechanisms of action.

Nuclear Receptors: Zearalenone has been shown to activate nuclear receptors such as PXR, CAR, and AhR, which are involved in xenobiotic metabolism. nih.gov It is plausible that this compound could also interact with these or other nuclear receptors, influencing metabolic pathways.

Enzymes Involved in Steroidogenesis: The parent compound, zearalenone, is known to interfere with steroid metabolism. nih.gov Future studies could explore whether this compound inhibits or modulates key enzymes in the steroidogenic pathway.

Apoptotic and Cell Cycle Pathways: Zearalenone can induce apoptosis in various cell types through the activation of caspase-8 and caspase-9 and the release of cytochrome c. jst.go.jp It also affects cell proliferation by downregulating proteins like ERK, p-ERK, and CDK1. nih.gov Research is needed to determine if this compound shares these effects or has distinct impacts on cell survival and proliferation pathways.

Advanced Omics Approaches (Proteomics, Metabolomics)

To gain a comprehensive understanding of the cellular response to this compound, advanced omics approaches are indispensable. These high-throughput techniques can provide an unbiased, global view of the changes in proteins and metabolites, offering insights into the compound's mechanism of action.

Proteomics: Quantitative proteomics can identify and quantify thousands of proteins, revealing how this compound alters the cellular proteome. Based on studies of the parent compound zearalenone, a proteomics approach for the dimethylated derivative could focus on:

Identifying Differentially Expressed Proteins: Similar to studies on zearalenone, which identified hundreds of differentially expressed proteins in response to exposure, proteomics can pinpoint the specific proteins affected by this compound. mdpi.comnih.gov

Pathway Analysis: Bioinformatic analysis of proteomic data can reveal the enrichment of specific biological pathways, such as mitochondrial metabolism, oxidative phosphorylation, and the citrate (B86180) cycle, which are known to be affected by zearalenone. nih.gov

Post-Translational Modifications: Investigating changes in protein phosphorylation, acetylation, and ubiquitination can provide deeper insights into the signaling cascades modulated by the compound.

Metabolomics: Metabolomics analyzes the global metabolic profile of a biological system, offering a functional readout of cellular activity. For this compound, metabolomics could be employed to:

Characterize Metabolic Perturbations: Zearalenone exposure has been shown to alter the levels of various metabolites, including glucose, lactate, amino acids, and choline (B1196258) metabolites, indicating an impact on glycolysis, protein biosynthesis, and cell membrane metabolism. nih.govacs.org Metabolomic profiling would reveal whether this compound induces similar or distinct metabolic shifts.

Identify Biomarkers of Exposure: By analyzing metabolic changes in biofluids like urine and plasma, it may be possible to identify specific biomarkers of exposure to this compound. nih.govacs.org

Elucidate Gut Microbiota Interactions: Zearalenone can alter the metabolism of gut microbiota. nih.govacs.org Metabolomics can be used to investigate how this compound affects the metabolic output of the gut microbiome.

| Omics Approach | Potential Application for this compound | Key Findings from Zearalenone Studies |

|---|---|---|

| Proteomics | Identification of differentially expressed proteins and affected pathways. | Alterations in proteins related to uterine hypertrophy, mitochondrial dysfunction, and cell proliferation. mdpi.comnih.gov |

| Metabolomics | Characterization of metabolic shifts and identification of exposure biomarkers. | Changes in glycolysis, protein biosynthesis, cell membrane metabolism, and gut microbiota metabolism. nih.govacs.org |

Development of Novel Research Tools and Probes

The development of chemical probes based on the this compound scaffold could provide powerful tools for studying its biological functions. By incorporating fluorescent tags or other reporter molecules, these probes can be used to visualize and track the compound within living cells.

Fluorescent Probes for Cellular Imaging: Attaching a fluorophore to the this compound backbone would enable real-time imaging of its uptake, subcellular localization, and dynamics. nih.gov This approach has been successfully used for other natural products to understand their mechanisms of action. nih.gov

Probes for Target Identification: Photo-affinity labeling probes, which can be cross-linked to their binding partners upon photoactivation, could be synthesized to identify the direct molecular targets of this compound within the cell.

Activity-Based Probes: If this compound is found to have enzymatic inhibitory activity, activity-based probes could be designed to specifically label and identify the target enzyme(s).

The development of such research tools would be instrumental in validating the findings from omics studies and providing a more detailed understanding of the molecular interactions of this compound.

Q & A

Basic Research Questions

Q. What are the key analytical methods for detecting rac 2,4-O-Dimethylzearalenone in complex matrices, and how do they address sensitivity challenges?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with fluorescence detection is widely used due to its specificity for zearalenone derivatives. For complex matrices like maize germ oil, isotope dilution mass spectrometry (IDMS) improves accuracy by correcting matrix effects . Sample pretreatment (e.g., immunoaffinity cleanup) is critical to reduce interference from co-eluting compounds like DON (deoxynivalenol), which often co-occurs with zearalenone derivatives in Fusarium-contaminated samples .

Q. How can researchers validate the purity of this compound standards for quantitative studies?

- Methodological Answer : Certified reference materials (CRMs) with ≥98% purity (verified via GC or LC-MS) are essential. Techniques like nuclear magnetic resonance (NMR) and differential scanning calorimetry (DSC) confirm structural integrity and crystallinity. For example, Kanto Reagents’ standards specify purity grades (e.g., "鹿特級" for high-purity standards) and storage conditions to prevent degradation .

Q. What experimental design considerations are critical for assessing the estrogenic activity of this compound in vitro?

- Methodological Answer : Use estrogen receptor (ER)-positive cell lines (e.g., MCF-7) with controls for solvent effects (e.g., methanol concentration ≤1%). Dose-response curves should include both parent zearalenone and its metabolites for comparative analysis. Computational chemistry models (e.g., density functional theory) can predict binding affinities to ERα/ERβ, reducing reliance on costly in vivo assays .

Advanced Research Questions

Q. How do stereochemical differences in this compound influence its metabolic pathways and endocrine-disrupting effects?

- Methodological Answer : Chiral separation techniques (e.g., chiral HPLC) differentiate enantiomers, while in vitro hepatic microsomal assays identify CYP450-mediated oxidation patterns. Studies show that methylation at the 2,4-O positions alters glucuronidation rates, affecting bioavailability and potency in estrogen-sensitive tissues . Comparative metabolomics using stable isotopes (e.g., deuterated analogs) can track stereospecific transformations .

Q. What mechanisms explain contradictory data on this compound’s carcinogenicity across in vitro and in vivo models?

- Methodological Answer : Species-specific metabolic activation (e.g., sulfotransferase activity in rodents vs. humans) and dose thresholds (nonlinear pharmacokinetics) contribute to discrepancies. For instance, IARC classifies zearalenone as Group 3 (not carcinogenic to humans) due to insufficient evidence, whereas rodent studies show proliferative effects in estrogen-dependent tissues. Use physiologically based pharmacokinetic (PBPK) modeling to reconcile interspecies differences .

Q. How can computational models improve the prediction of this compound’s interaction with non-estrogenic targets (e.g., aryl hydrocarbon receptor)?

- Methodological Answer : Molecular docking simulations and molecular dynamics (MD) studies using crystal structures of AhR-ligand binding domains can identify binding poses. Pair these with transcriptomic data (RNA-seq) from exposed cell lines to validate off-target effects. For example, zearalenone derivatives may act as partial agonists/antagonists depending on substituent positions .

Q. What statistical approaches are recommended for analyzing synergistic effects between this compound and other mycotoxins (e.g., DON)?

- Methodological Answer : Isobolographic analysis or response-surface methodology (RSM) quantifies additive/synergistic interactions. For example, low-dose combinations of DON and zearalenone derivatives disrupt intestinal barrier function more severely than individual toxins. Use factorial experimental designs to test multiple mycotoxin ratios and concentrations .

Data Contradiction and Reproducibility

Q. How should researchers address variability in this compound recovery rates during extraction from lipid-rich samples?

- Methodological Answer : Matrix-matched calibration curves compensate for lipid interference. For fatty matrices like animal feed, employ pressurized liquid extraction (PLE) with dichloromethane:acetonitrile (1:1) to enhance recovery. Report recovery rates with ±15% variability thresholds, as per AOAC guidelines .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Use controlled reaction conditions (e.g., anhydrous dimethylformamide for methylation) and real-time monitoring via FTIR to track reaction progress. Post-synthesis purification via preparative HPLC ensures consistent enantiomeric ratios. Document synthetic protocols using the MIAPE (Minimum Information About a Purification Experiment) framework .

Methodological Resources

- Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

- Data Presentation : Use scatterplots with error bars for dose-response data and heatmaps for omics datasets. Follow IUPAC guidelines for chemical nomenclature .

- Ethical Compliance : Adhere to OECD Test Guidelines (e.g., TG 455 for estrogenic activity assays) for regulatory acceptance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.